molecular formula C10H12N2O3 B14530856 N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide CAS No. 62532-38-1

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide

Cat. No.: B14530856
CAS No.: 62532-38-1
M. Wt: 208.21 g/mol
InChI Key: GZZZQLBCXJQUHD-SSDOTTSWSA-N
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Description

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide is an organic compound that belongs to the class of nitrobenzenes. It features a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide typically involves the reaction of 4-nitroacetophenone with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: An organochlorine compound with a similar nitrobenzene structure.

    N-(4-nitrophenyl)acetamide: A simpler analog with a similar nitrobenzene moiety.

Uniqueness

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

62532-38-1

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3,(H,11,13)/t7-/m1/s1

InChI Key

GZZZQLBCXJQUHD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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